
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperidine ring, which is further substituted with a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine typically involves the reaction of a pyrazole derivative with a piperidine derivative under controlled conditions. One common method involves the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction with a pyrazole-containing ligand . The reaction conditions often include the use of solvents such as dichloromethane and methanol, and the purification of the product is achieved through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce partially or fully reduced derivatives of the compound.
Applications De Recherche Scientifique
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl)pyrazine: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrazine is unique due to its specific combination of pyrazine, piperidine, and pyrazole rings, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-17-7-4-12(16-17)11-2-8-18(9-3-11)13-10-14-5-6-15-13/h4-7,10-11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUDFVRGZXOUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
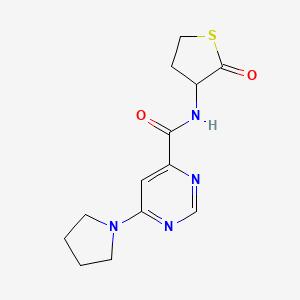
![3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B2661074.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2661075.png)
![2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2661077.png)
![3-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID](/img/structure/B2661078.png)
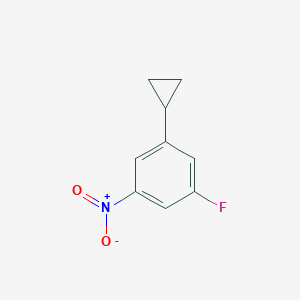
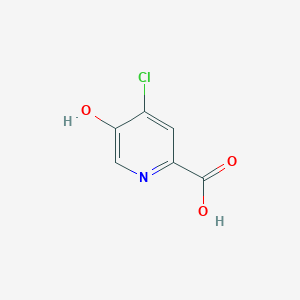
![5-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2661082.png)
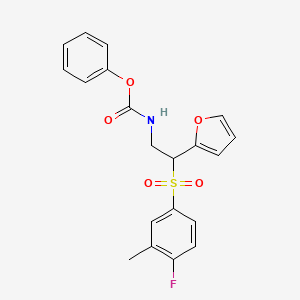
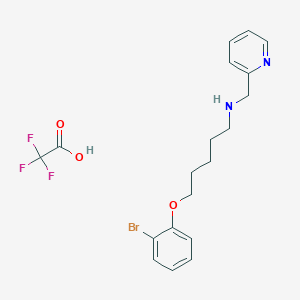
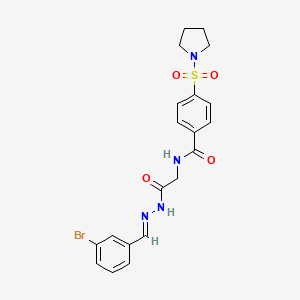
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2661089.png)
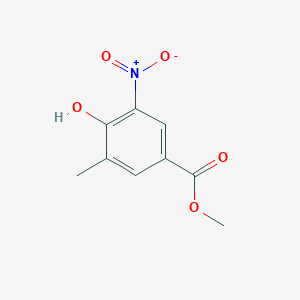
![4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2661091.png)
